2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethoxy-substituted hydrazine with a suitable pyrimidine derivative, followed by cyclization to form the triazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Scientific Research Applications
2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar core structure but differs in the substituents, leading to variations in biological activity and applications.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Another similar compound with different substituents, which can affect its chemical reactivity and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C7H8N4O3 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-ethoxy-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O3/c1-2-14-7-9-6-8-4(12)3-5(13)11(6)10-7/h3,13H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
WRKPHWFDYSKIET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=CC(=O)NC2=N1)O |
Origin of Product |
United States |
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